

Spectroscopic Profile of (6-Bromonaphthalen-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(6-Bromonaphthalen-2- yl)methanol	
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This technical guide provides a comprehensive overview of the spectroscopic data for **(6-bromonaphthalen-2-yl)methanol**, a key intermediate in synthetic organic chemistry. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **(6-bromonaphthalen-2-yl)methanol**.

Mass Spectrometry

Table 1: Mass Spectrometry Data for (6-Bromonaphthalen-2-yl)methanol

Parameter	Value
Molecular Formula	C11H9BrO
Molecular Weight	237.09 g/mol
Mass-to-Charge Ratio ([M+H]+)	238 m/z[1]

Predicted ¹H NMR Data



While experimental ¹H NMR data for **(6-bromonaphthalen-2-yl)methanol** is not readily available in the searched literature, the following chemical shifts are predicted based on the structure and known values for similar compounds. The spectrum is expected to be complex in the aromatic region due to the substituted naphthalene core.

Table 2: Predicted ¹H NMR Chemical Shifts for **(6-Bromonaphthalen-2-yl)methanol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.5 - 8.0	m	6H	Aromatic Protons
~4.8	S	2H	-CH ₂ -
~2.0 - 3.0	br s	1H	-OH

Predicted ¹³C NMR Data

Similarly, the ¹³C NMR spectral data is predicted based on the analysis of the molecular structure and comparison with related naphthalenic compounds.

Table 3: Predicted ¹³C NMR Chemical Shifts for **(6-Bromonaphthalen-2-yl)methanol**

Chemical Shift (ppm)	Assignment
~135 - 125	Aromatic Carbons
~120	C-Br
~65	-CH ₂ -OH

Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption bands for **(6-bromonaphthalen-2-yl)methanol** are based on the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for (6-Bromonaphthalen-2-yl)methanol



Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Broad	O-H Stretch (Alcohol)
3100 - 3000	Medium	C-H Stretch (Aromatic)
~1600, ~1500, ~1450	Medium-Weak	C=C Stretch (Aromatic Ring)
1250 - 1000	Strong	C-O Stretch (Alcohol)
~1100 - 1000	Medium	C-Br Stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **(6-bromonaphthalen-2-yl)methanol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
- Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H and ¹³C NMR spectra using a spectrometer operating at an appropriate frequency (e.g., 300 or 500 MHz for ¹H).
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid (6-bromonaphthalen-2-yl)methanol directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.



 Background Subtraction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

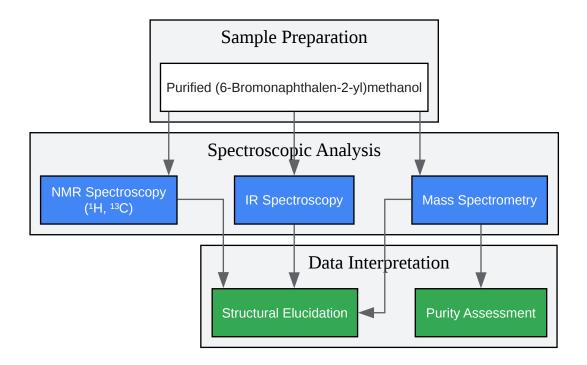
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **(6-bromonaphthalen-2-yl)methanol** in a suitable solvent such as methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which would generate the protonated molecule [M+H]+.
- Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a
 mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: A detector records the abundance of each ion at a specific m/z value, resulting in the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **(6-bromonaphthalen-2-yl)methanol**.





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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. (6-BROMO-NAPHTHALEN-2-YL)-METHANOL | 100751-63-1 [chemicalbook.com]
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